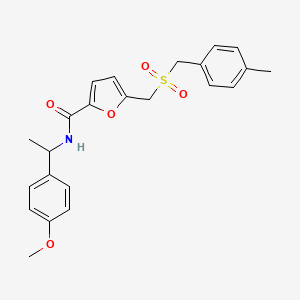
N-(1-(4-methoxyphenyl)ethyl)-5-(((4-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-(4-methoxyphenyl)ethyl)-5-(((4-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C23H25NO5S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(4-methoxyphenyl)ethyl)-5-(((4-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H23NO4S
- Molecular Weight : 357.46 g/mol
- CAS Number : 54879-64-0
The presence of functional groups such as methoxy, sulfonyl, and furan contributes to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds related to this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| Compound 7b | 0.22 - 0.25 | - | Effective against S. aureus |
| Ciprofloxacin | 2.0 | - | Control |
| Ketoconazole | - | - | Synergistic effects with derivatives |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies indicate that derivatives of this class can inhibit key enzymes involved in cancer cell proliferation:
- DNA Gyrase and Dihydrofolate Reductase (DHFR) : Inhibitory concentrations for these targets have been reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, highlighting their potential in cancer therapy .
Case Study: Inhibition of Cancer Cell Lines
In vitro studies on human colon cancer cell lines (HCT116) revealed that derivatives similar to this compound exhibited cytotoxic effects, with IC50 values indicating significant activity against cancer cells .
The mechanisms underlying the biological activities of this compound appear to involve:
- Reactive Oxygen Species (ROS) : Some derivatives induce oxidative stress in bacterial cells, leading to cell death.
- Biofilm Formation Inhibition : The compound has shown the ability to reduce biofilm formation significantly compared to traditional antibiotics like Ciprofloxacin .
- Enzyme Inhibition : The inhibition of critical enzymes such as DNA gyrase is a notable mechanism through which these compounds exert their anticancer effects.
Toxicity Profile
Toxicity assessments reveal that related compounds exhibit low hemolytic activity, with % lysis ranging from 3.23 to 15.22%, indicating a favorable safety profile for further development .
Eigenschaften
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S/c1-16-4-6-18(7-5-16)14-30(26,27)15-21-12-13-22(29-21)23(25)24-17(2)19-8-10-20(28-3)11-9-19/h4-13,17H,14-15H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXQQMYOIIHGGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)NC(C)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














